N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves the condensation of 3,5-dimethyl-1H-pyrazole with appropriate primary amines under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like copper(II) salts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include steps such as purification through recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby affecting neural transmission . The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that inhibit enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine .
- 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine .
- N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine .
Uniqueness
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as an enzyme inhibitor make it a valuable compound for various applications .
Properties
Molecular Formula |
C14H23N5O2S |
---|---|
Molecular Weight |
325.43 g/mol |
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-1,3-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C14H23N5O2S/c1-10(8-19-12(3)6-11(2)16-19)7-15-22(20,21)14-9-18(5)17-13(14)4/h6,9-10,15H,7-8H2,1-5H3 |
InChI Key |
JHKQOPARHQVRGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)CNS(=O)(=O)C2=CN(N=C2C)C)C |
Origin of Product |
United States |
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